1-{3-[2-(3,5-Dimethoxyphenyl)ethenyl]phenyl}ethan-1-one
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Overview
Description
1-{3-[2-(3,5-Dimethoxyphenyl)ethenyl]phenyl}ethan-1-one is an organic compound with the molecular formula C18H18O3 and a molecular weight of 282.33 g/mol . This compound is characterized by the presence of a phenyl group substituted with a 3,5-dimethoxyphenyl ethenyl moiety and an ethanone group. It is primarily used for research purposes in various scientific fields.
Preparation Methods
The synthesis of 1-{3-[2-(3,5-Dimethoxyphenyl)ethenyl]phenyl}ethan-1-one typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a series of organic reactions, including the condensation of 3,5-dimethoxybenzaldehyde with acetophenone under basic conditions to form the intermediate chalcone.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis likely involves scaling up the laboratory procedures with appropriate modifications to accommodate larger quantities and ensure safety and efficiency.
Chemical Reactions Analysis
1-{3-[2-(3,5-Dimethoxyphenyl)ethenyl]phenyl}ethan-1-one undergoes various chemical reactions, including:
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions: Typical reagents include acids, bases, oxidizing agents, and reducing agents, with reactions often conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Scientific Research Applications
1-{3-[2-(3,5-Dimethoxyphenyl)ethenyl]phenyl}ethan-1-one has several applications in scientific research:
Mechanism of Action
The mechanism by which 1-{3-[2-(3,5-Dimethoxyphenyl)ethenyl]phenyl}ethan-1-one exerts its effects involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.
Pathways Involved: These interactions can affect various biochemical pathways, potentially leading to changes in cellular processes such as signal transduction, metabolism, or gene expression.
Comparison with Similar Compounds
1-{3-[2-(3,5-Dimethoxyphenyl)ethenyl]phenyl}ethan-1-one can be compared with other similar compounds to highlight its uniqueness:
Biological Activity
1-{3-[2-(3,5-Dimethoxyphenyl)ethenyl]phenyl}ethan-1-one, also known by its CAS number 1394810-25-3, is a synthetic organic compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₈H₁₈O₃
- Molecular Weight : 282.33 g/mol
- Structural Features : The compound features a dimethoxy-substituted phenyl group and an ethenyl linkage, which may influence its biological interactions.
Biological Activity Overview
Research into the biological activity of this compound indicates several promising effects, particularly in the context of receptor interactions and potential therapeutic applications.
Dopamine Receptor Interaction
One significant area of research involves the compound's interaction with dopamine receptors. A study indicated that compounds structurally similar to this compound exhibit selective agonist activity at the D3 dopamine receptor. Specifically, it was found that:
- The compound demonstrated an EC₅₀ value of approximately 710 nM for D3R-mediated β-arrestin translocation, indicating moderate agonistic activity compared to dopamine .
- It showed no measurable agonist activity at the D2 receptor even at high concentrations (up to 100 μM), suggesting a selective profile that may be beneficial in treating conditions like Parkinson's disease or schizophrenia without affecting D2 receptor pathways .
The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:
- Receptor Modulation : The compound’s interaction with dopamine receptors could modulate neurotransmitter release and signal transduction pathways.
- Cell Cycle Interference : Similar compounds have been noted for their ability to disrupt cell cycle progression in cancer cells, leading to apoptosis.
Case Studies and Research Findings
Several studies have contributed to understanding the biological activities associated with this compound:
Properties
IUPAC Name |
1-[3-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O3/c1-13(19)16-6-4-5-14(9-16)7-8-15-10-17(20-2)12-18(11-15)21-3/h4-12H,1-3H3/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GELYZNRTVZTVQU-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C=CC2=CC(=CC(=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC=CC(=C1)/C=C/C2=CC(=CC(=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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